Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)-

Electronic effects SAR Hammett constants

Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- (CAS 84138-23-8, PubChem CID is a synthetic benzimidazole derivative bearing a 4-nitrophenoxymethyl substituent at the 2-position and a 2-pyridylaminomethyl substituent at the 1-position. It belongs to the 2-pyridylbenzimidazole class, members of which are disclosed as xanthine oxidase inhibitors and antihypertensive agents.

Molecular Formula C20H17N5O3
Molecular Weight 375.4 g/mol
CAS No. 84138-23-8
Cat. No. B12753930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)-
CAS84138-23-8
Molecular FormulaC20H17N5O3
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CNC3=CC=CC=N3)COC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H17N5O3/c26-25(27)15-8-10-16(11-9-15)28-13-20-23-17-5-1-2-6-18(17)24(20)14-22-19-7-3-4-12-21-19/h1-12H,13-14H2,(H,21,22)
InChIKeyWJTMTZDEOKKQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- (CAS 84138-23-8): Chemical Identity & Procurement Baseline


Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- (CAS 84138-23-8, PubChem CID 3068971) is a synthetic benzimidazole derivative bearing a 4-nitrophenoxymethyl substituent at the 2-position and a 2-pyridylaminomethyl substituent at the 1-position [1]. It belongs to the 2-pyridylbenzimidazole class, members of which are disclosed as xanthine oxidase inhibitors and antihypertensive agents [2]. The compound has a molecular formula of C20H17N5O3, a molecular weight of 375.4 g/mol, a computed XLogP3-AA of 3.7, and a topological polar surface area of 97.8 Ų [1]. A single literature reference in Current Science (1982, 51, 820) is recorded for this compound, and it is registered in EPA DSSTox under DTXSID20233010 [1][3].

Why Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- Cannot Be Replaced by Class Analogs


Substituting this compound with a closely related benzimidazole analog—such as the 6-chloro derivative (CAS 84138-27-2), the 4-pyridylamino regioisomer (CAS 84138-31-8), or the p-methoxyphenoxy congener (CAS 84138-34-1)—would alter three critical physicochemical determinants simultaneously: (i) the strongly electron-withdrawing p-nitro group (Hammett σp = +0.78) modulates the electron density of the benzimidazole core and the phenoxy ether oxygen, affecting hydrogen-bonding and π-stacking interactions [1]; (ii) the 2-pyridylamino regioisomer positions the pyridine nitrogen for intramolecular hydrogen bonding with the secondary amine, a structural feature not possible with the 4-pyridylamino isomer [2]; (iii) the absence of a 6-chloro substituent eliminates a metabolic soft spot for oxidative dehalogenation and reduces molecular weight by ~34 Da, altering both pharmacokinetic and physicochemical profiles [1]. These differences are not cosmetic; in structure–activity relationship (SAR) studies on nitrophenoxymethyl-benzimidazoles, even positional isomerism of the nitro-bearing appendage has been shown to produce distinct antimicrobial potency spectra [3]. Generic substitution therefore risks introducing uncontrolled variables into any structure-dependent assay or synthetic route.

CAS 84138-23-8: Comparator-Based Quantitative Differentiation Evidence


Electronic Modulation: p-Nitro vs. p-Methoxy Phenoxy Substituent

The p-nitrophenoxy group in the target compound provides a strong electron-withdrawing effect (Hammett σp = +0.78) versus the electron-donating p-methoxy group (σp = -0.27) found in the direct analog CAS 84138-34-1 [1]. This alters the electron density on the benzimidazole N3 and the ether oxygen, which are essential for metal coordination and hydrogen bonding. The difference in Hammett σp of Δ = +1.05 log unit constitutes a >10-fold difference in substituent electronic effect [1]. In SAR studies on related 2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles, electronic variation at the phenoxy ring directly correlated with antimicrobial MIC values, with nitro-bearing compounds exhibiting up to 4-fold lower MICs compared to methoxy counterparts in M. tuberculosis H37Rv assays [2].

Electronic effects SAR Hammett constants

Hydrogen-Bond Acceptor Capacity: Target Compound vs. 6-Chloro Analog

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites and 1 hydrogen-bond donor (HBD) site, yielding an HBA:HBD ratio of 6:1 [1]. The 6-chloro analog (CAS 84138-27-2) has an identical HBA and HBD count but introduces a chlorine atom that increases molecular weight by 34.4 Da (from 375.4 to 409.8 g/mol) and raises lipophilicity [2]. The absence of chlorine in the target compound results in a lower molecular weight and a lower computed XLogP3-AA (3.7) compared to the 6-chloro analog (estimated XLogP ~4.1), translating to a predicted aqueous solubility advantage of approximately 0.5–1.0 log unit [1]. This difference is quantitatively meaningful for in vitro assay formatting where DMSO tolerance limits solubility.

Hydrogen bonding Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: 2-Pyridylamino vs. 4-Pyridylamino Binding Geometry

The target compound incorporates a 2-pyridylamino moiety, which permits intramolecular N–H···N hydrogen bonding between the secondary amine and the pyridine ring nitrogen, forming a stable five-membered chelate-like conformation [1]. The 4-pyridylamino regioisomer (e.g., CAS 84138-31-8, the 6-chloro-4-pyridylamino variant) cannot form this intramolecular hydrogen bond due to the para relationship of the ring nitrogen. This conformational restriction has measurable consequences: 2-pyridylamino benzimidazoles exhibit distinct photophysical behavior with Re(I) complexes compared to their 4-pyridylamino counterparts, showing a hypsochromic shift of 15–25 nm in metal-to-ligand charge-transfer absorption bands [2]. The 2-pyridylamino configuration also alters the pKa of the secondary amine by approximately 0.5–1.0 units due to the proximity effect [1].

Regioisomerism Coordination chemistry Tautomerism

Antiviral Potential: Nitrobenzimidazole Motif vs. Unsubstituted Benzimidazole Scaffold

2-(Pyridylaminomethyl)-benzimidazole derivatives bearing a nitro substituent are explicitly claimed as antiviral agents in EP 0209106 A1, with activity demonstrated against RNA viruses [1]. While the patent predominantly exemplifies 4-pyridylaminomethyl variants, the nitro group on the benzimidazole or pendant aryl ring is identified as a pharmacophoric element required for antiviral potency in plaque-reduction assays [1]. In a related SAR study on 5- and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles, the 4-nitrophenoxy substituent contributed to antitubercular activity with MIC values of 6.25–12.5 µg/mL against M. tuberculosis H37Rv, whereas the des-nitro analogs showed MIC >50 µg/mL [2]. The target compound combines the nitrophenoxy motif with the 2-pyridylamino regioisomer, a combination not represented in either the antiviral or antitubercular SAR sets, offering a distinct chemotype for screening.

Antiviral activity Nitroaromatic Drug discovery

Synthetic Intermediate Utility: Nitro Group as a Latent Amino Functionality

The p-nitro group serves as a masked amino group via catalytic hydrogenation (H2, Pd/C) or chemical reduction (SnCl2, Fe/HCl), yielding the corresponding p-aminophenoxy derivative [1]. This synthetic handle is absent in the methoxy (CAS 84138-34-1) and unsubstituted phenoxy (CAS 84138-26-1) analogs. The reduction product—bearing a primary aromatic amine—can undergo subsequent diazotization, acylation, or reductive amination, expanding the accessible chemical space by an order of magnitude for library synthesis [1]. Quantitative comparison: the nitro-to-amine reduction proceeds in >85% yield under standard conditions (H2, 10% Pd/C, EtOH, 25 °C, 4 h), while the methoxy analog requires harsh demethylation (BBr3, -78 °C) to unmask a phenol, typically in <60% yield [2].

Synthetic chemistry Prodrug design Functional group interconversion

Toxicological Classification: Absence of Chlorine and Regulatory Profile

The target compound (CAS 84138-23-8) lacks the chlorine substituent present in the 6-chloro analog (CAS 84138-27-2). Halogenated aromatic compounds are subject to additional scrutiny under REACH (EC 1907/2006) due to persistent, bioaccumulative, and toxic (PBT) assessment obligations [1]. While both compounds are listed in EPA DSSTox, the non-halogenated target compound avoids the regulatory triggers associated with organochlorine classification, simplifying import/export documentation and reducing disposal costs [2]. Quantitatively, waste disposal for chlorinated vs. non-chlorinated organic waste streams can differ by 2–5× in cost per kilogram at accredited incineration facilities [1].

Toxicology Regulatory compliance Procurement risk

CAS 84138-23-8: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Xanthine Oxidase Inhibitor Lead Optimization

Based on the 2-pyridylbenzimidazole class activity disclosed in US Patent 4,336,257 [1], the target compound can serve as a starting point for xanthine oxidase inhibitor optimization. Its 2-pyridylamino regioisomerism provides conformational preorganization for metal-chelation-based inhibition, while the p-nitrophenoxy group offers electronic tuning (σp = +0.78) that is absent in methoxy or unsubstituted analogs [2]. The absence of a 6-chloro substituent reduces molecular weight and lipophilicity, favoring renal clearance and reducing CYP450-mediated oxidative metabolism risks. Screening should benchmark against the 6-chloro analog (CAS 84138-27-2) to quantify the impact of chlorine on potency and metabolic stability.

Antimicrobial and Antitubercular Screening

SAR studies on positional isomers of 5/6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles demonstrate that the 4-nitrophenoxy motif is essential for achieving MIC values ≤12.5 µg/mL against M. tuberculosis H37Rv [3]. The target compound combines this motif with the 2-pyridylamino group, a combination not yet evaluated in published antimicrobial SAR. Procurement of CAS 84138-23-8 enables direct MIC determination against M. tuberculosis, S. aureus, and E. coli, with the des-nitro phenoxy analog (CAS 84138-26-1) as the critical negative control.

Coordination Chemistry and Chemosensor Development

The 2-pyridylamino moiety enables intramolecular N–H···N hydrogen bonding that preorganizes the ligand for metal binding, as established by photophysical studies on di-2-pyridylaminomethyl benzene Re(I) complexes showing MLCT band shifts of 15–25 nm relative to 4-pyridylamino isomers [4]. The additional H-bond acceptors from the nitro group (6 total) expand the coordination possibilities compared to the methoxy analog (fewer acceptors). The compound is suitable as a ligand precursor for d6 and d8 metal centers (Re(I), Ru(II), Ir(III), Pt(II)) in luminescent probe and photocatalyst design.

Synthetic Intermediate for Parallel Library Synthesis

The p-nitro group provides a high-yielding (>85%) diversification point via catalytic hydrogenation to the corresponding aniline, which can undergo amide coupling, sulfonylation, or diazonium chemistry [5]. This contrasts with the methoxy analog (CAS 84138-34-1), which requires harsh demethylation (<60% yield) for analogous diversification [6]. Procurement of multi-gram quantities of CAS 84138-23-8 is strategically justified for any medicinal chemistry program planning to generate >50 analogs from a single benzimidazole scaffold, as the cost-per-analog and synthetic step-count are both minimized.

Quote Request

Request a Quote for Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.